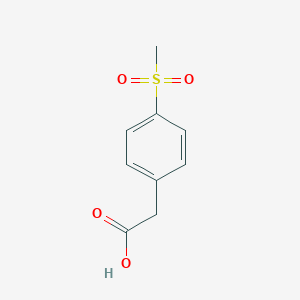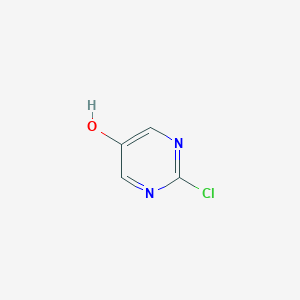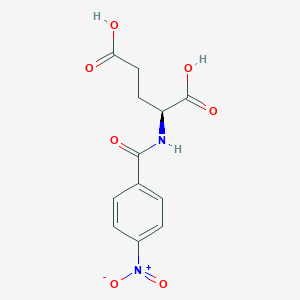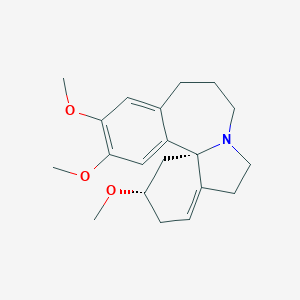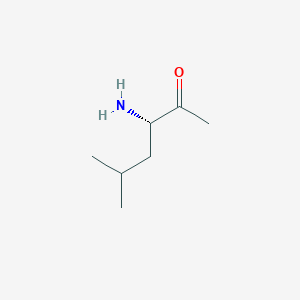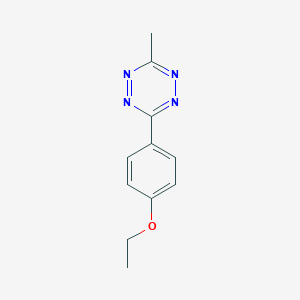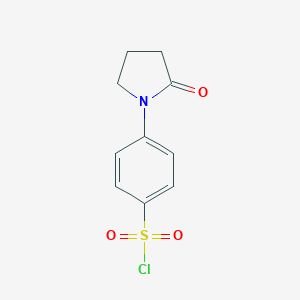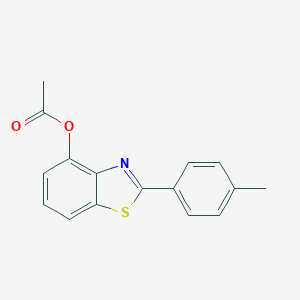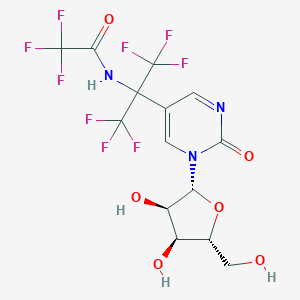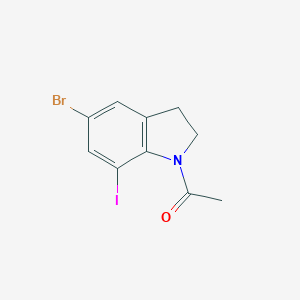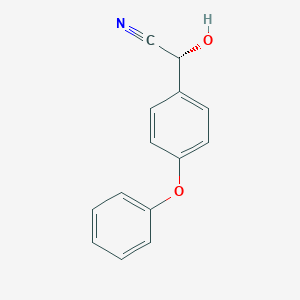
(R)-4-Phenoxy-mandelonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-Phenoxy-mandelonitrile, also known as PM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. PM is a chiral molecule that possesses both anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
(R)-4-Phenoxy-mandelonitrile exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess both anti-inflammatory and analgesic properties, making it a promising candidate for the development of drugs for the treatment of various diseases. This compound has been shown to inhibit the activity of COX-2, thereby reducing the production of prostaglandins, which play a crucial role in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-4-Phenoxy-mandelonitrile has several advantages for lab experiments, including its synthetic accessibility and its well-characterized pharmacological properties. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of (R)-4-Phenoxy-mandelonitrile. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to better understand the pharmacological properties of this compound and its potential side effects.
Métodos De Síntesis
(R)-4-Phenoxy-mandelonitrile can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with potassium cyanide to form 4-hydroxybenzyl cyanide, which is then treated with (R)-mandelic acid to yield this compound. The synthesis of this compound is a challenging process that requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
(R)-4-Phenoxy-mandelonitrile has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess analgesic properties, making it a potential alternative to opioids for the treatment of pain.
Propiedades
Número CAS |
121986-00-3 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(4-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H/t14-/m0/s1 |
Clave InChI |
VDFMGGBUOZRVAV-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@H](C#N)O |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C#N)O |
Sinónimos |
(R)-4-PHENOXY-MANDELONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



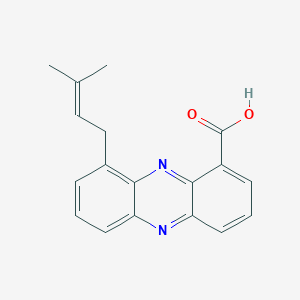
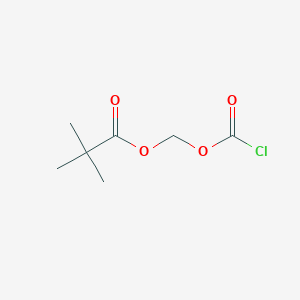
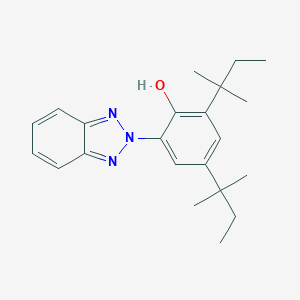
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)
